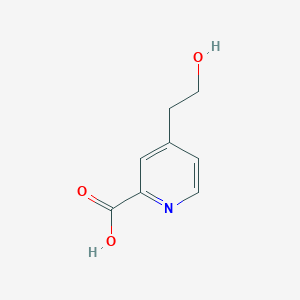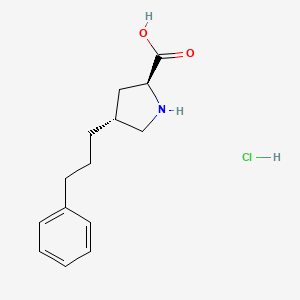
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride
説明
- (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride is a chemical compound with the CAS number 1049744-68-4.
- It is used for pharmaceutical testing and is a high-quality reference standard.
Synthesis Analysis
- Information on the synthesis pathway is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular formula is C₁₄H₂₀ClNO₂.
- The compound contains a pyrrolidine ring and a phenylpropyl group.
Chemical Reactions Analysis
- Specific chemical reactions are not mentioned in the available data.
Physical And Chemical Properties Analysis
- Molecular weight: 269.77 g/mol
- Solubility: Information on solubility is not available.
- Other properties: Not specified.
科学的研究の応用
Metal–Organic Frameworks (MOFs) Development
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride has potential applications in the development of Metal–Organic Frameworks (MOFs). MOFs are constructed using metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are characterized for their high porosity, large surface area, and variable structures, which are useful in gas storage, separation, and catalysis. For instance, the ligand pyridine-2,6-dicarboxylic acid (pdcH2) reacts under hydrothermal conditions with metal salts in the presence of different N-heterocycles used as spacers to form MOF structures. These structures are characterized by their network formations and are analyzed through techniques such as X-ray crystallography, powder X-ray diffraction, and thermal gravimetric analyses (Ghosh, Ribas, & Bharadwaj, 2004).
Influenza Neuraminidase Inhibition
Another significant application area is in the synthesis and structural analysis of influenza neuraminidase inhibitors. Research includes the efficient synthesis of core structures, such as cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, which are crucial in the development of potent inhibitors against influenza neuraminidase. The structural analysis of these inhibitors, particularly their binding to the neuraminidase enzyme, offers insights into their mechanism of action and potential therapeutic applications (Wang et al., 2001).
Hydrogen-Bonding Studies
The molecule is also relevant in studies focusing on hydrogen bonding interactions. These studies explore the coexistence of competing supramolecular synthons in molecules possessing both carboxylic acid and pyridine functional groups. Understanding these interactions is crucial for crystal engineering, where the aim is to predict and control the assembly of molecules into desired structures. Such knowledge is instrumental in designing materials with specific properties (Long, Zhou, Parkin, & Li, 2014).
Safety And Hazards
- Safety information is not provided in the available data.
将来の方向性
- Future research could focus on elucidating the biological activity and potential therapeutic applications of this compound.
特性
IUPAC Name |
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17);1H/t12-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJLJVFISOVESU-KZCZEQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376055 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
CAS RN |
1049744-68-4 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)
![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)
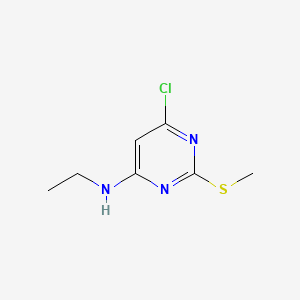
![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)
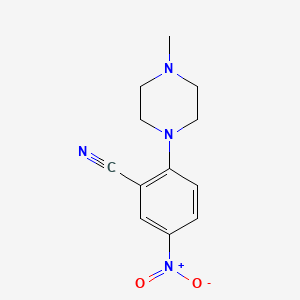

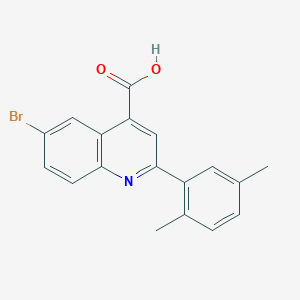
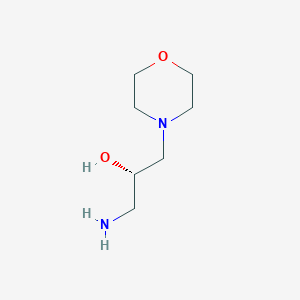

![3-Chloromethyl-4H-[1,2,4]triazole](/img/structure/B1597478.png)
